
2-(4-Ethenylphenyl)sulfonylacetic acid;methyl 4-ethenylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid is a complex polymeric compound. It is synthesized through the polymerization of benzoic acid derivatives and sulfonyl acetic acid derivatives. This compound is notable for its unique chemical structure, which combines the properties of both benzoic acid and sulfonyl acetic acid, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid typically involves the polymerization of benzoic acid, 4-ethenyl-, methyl ester with 4-ethenylphenyl sulfonyl acetic acid. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process may include steps such as purification, drying, and milling to obtain the final polymer product with the desired properties.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Employed in the study of polymer-protein interactions and as a matrix for biomolecule immobilization.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and controlled release properties.
Industry: Utilized in the production of specialty polymers with specific mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid involves its interaction with molecular targets through various pathways. The polymer can form hydrogen bonds, van der Waals interactions, and covalent bonds with other molecules, leading to changes in their physical and chemical properties. These interactions are crucial in applications such as drug delivery, where the polymer can encapsulate and release therapeutic agents in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-ethyl-, methyl ester: A simpler ester derivative of benzoic acid.
Benzoic acid, 4-methyl-, methyl ester: Another ester derivative with a methyl group substitution.
4-Acetoxybenzoic acid methyl ester: An ester derivative with an acetoxy group.
Uniqueness
Benzoicacid,4-ethenyl-,methylester,polymerwith[(4-ethenylphenyl)sulfonyl]aceticacid is unique due to its polymeric nature, which imparts distinct mechanical, thermal, and chemical properties compared to its monomeric counterparts. The presence of both benzoic acid and sulfonyl acetic acid moieties in the polymer structure allows for versatile applications in various fields.
Eigenschaften
Molekularformel |
C20H20O6S |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
2-(4-ethenylphenyl)sulfonylacetic acid;methyl 4-ethenylbenzoate |
InChI |
InChI=1S/C10H10O4S.C10H10O2/c1-2-8-3-5-9(6-4-8)15(13,14)7-10(11)12;1-3-8-4-6-9(7-5-8)10(11)12-2/h2-6H,1,7H2,(H,11,12);3-7H,1H2,2H3 |
InChI-Schlüssel |
YUJRHBZUYIQAHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=C.C=CC1=CC=C(C=C1)S(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


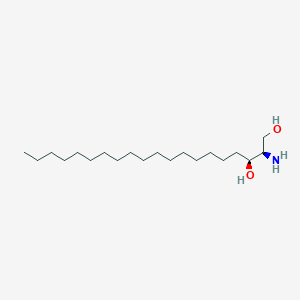
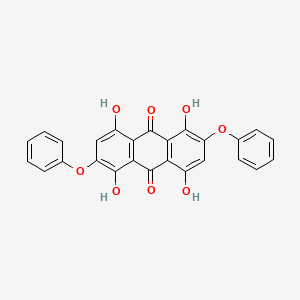

![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
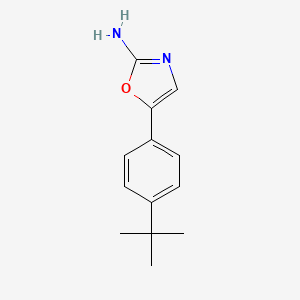

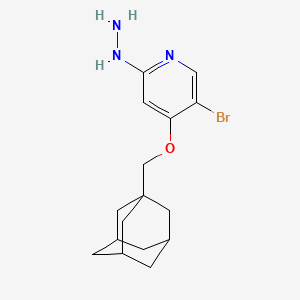
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
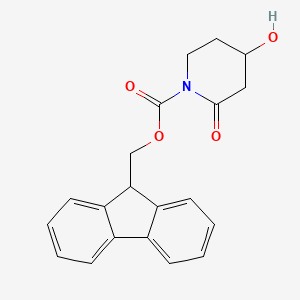

![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)

![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)

